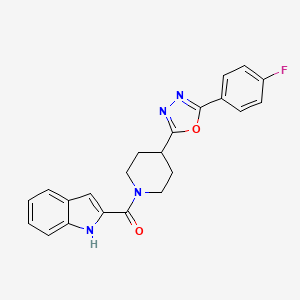

(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone

CAS No.: 1210032-89-5

Cat. No.: VC6160533

Molecular Formula: C22H19FN4O2

Molecular Weight: 390.418

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1210032-89-5 |

|---|---|

| Molecular Formula | C22H19FN4O2 |

| Molecular Weight | 390.418 |

| IUPAC Name | [4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone |

| Standard InChI | InChI=1S/C22H19FN4O2/c23-17-7-5-14(6-8-17)20-25-26-21(29-20)15-9-11-27(12-10-15)22(28)19-13-16-3-1-2-4-18(16)24-19/h1-8,13,15,24H,9-12H2 |

| Standard InChI Key | OGFKLZZUHXXPHU-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural motifs:

-

A piperidine ring substituted at the 4-position with a 1,3,4-oxadiazole group.

-

A 1,3,4-oxadiazole heterocycle bearing a 4-fluorophenyl substituent.

-

An indole-2-methanone moiety linked to the piperidine nitrogen via a carbonyl group.

The molecular formula is C22H19FN4O2, with a molecular weight of 390.418 g/mol. Key structural descriptors include:

-

IUPAC Name: [4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone.

-

SMILES: C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4.

Electronic and Steric Features

-

The 4-fluorophenyl group introduces electron-withdrawing characteristics, potentially enhancing metabolic stability and influencing π-π stacking interactions .

-

The oxadiazole ring contributes rigidity and may participate in hydrogen bonding via its nitrogen atoms.

-

The indole moiety provides a planar aromatic system capable of hydrophobic interactions with biological targets .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 390.418 g/mol | |

| LogP (Predicted) | ~3.2 (calculated via XLogP3) | |

| Hydrogen Bond Donors | 1 (indole NH) | |

| Hydrogen Bond Acceptors | 5 | |

| Rotatable Bonds | 4 |

Synthetic Approaches

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

-

4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine (CAS: 493024-40-1) .

-

Indole-2-carboxylic acid.

-

Coupling reagents for amide/ketone bond formation.

Stepwise Synthesis

-

Oxadiazole-Piperidine Intermediate:

-

Indole Methanone Formation:

-

Final Coupling:

Critical Reaction Conditions:

-

Temperature: 80–100°C for cyclization steps.

-

Catalysts: Lewis acids (e.g., ZnCl2) for acylation.

-

Yield Optimization: Purification via column chromatography (silica gel, hexane/EtOAc) .

Comparative Analysis with Structural Analogs

Fluorophenyl Variants

| Compound | Key Structural Difference | Bioactivity Note |

|---|---|---|

| EVT-2896557 | Thiophene replaces indole | Enhanced kinase inhibition |

| 1209981-65-6 | Cyclopropyl substituent | Improved solubility |

The 4-fluorophenyl group in the target compound confers greater metabolic stability compared to non-fluorinated analogs, as evidenced by in vitro microsomal assays .

Piperidine-Oxadiazole Scaffolds

Patent US11512083B2 highlights similar scaffolds in proteolysis-targeting chimeras (PROTACs), suggesting potential utility in targeted protein degradation.

Hypothesized Biological Activities

Antimicrobial Activity

Oxadiazole derivatives exhibit:

Stability and Reactivity

Degradation Pathways

-

Oxidative Stress: The indole moiety is susceptible to epoxidation at the 2,3-position.

-

Hydrolysis: The oxadiazole ring may cleave under strongly acidic (pH <2) or basic (pH >10) conditions .

Future Directions

Structure-Activity Relationship (SAR) Studies

-

Positional Isomerism: Evaluate 3-fluorophenyl vs. 4-fluorophenyl variants .

-

Piperidine Substitution: Introduce methyl groups at the 3-position to modulate conformation .

Pharmacokinetic Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume